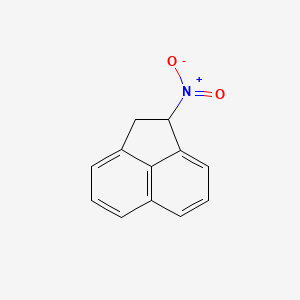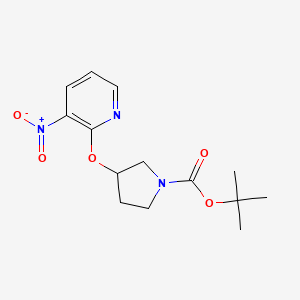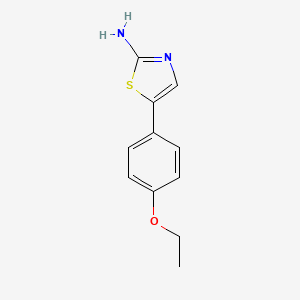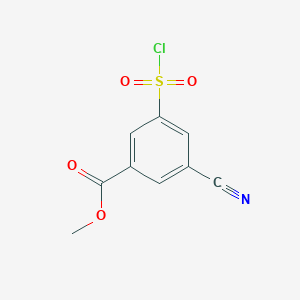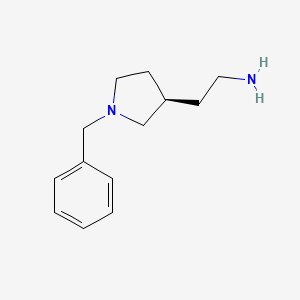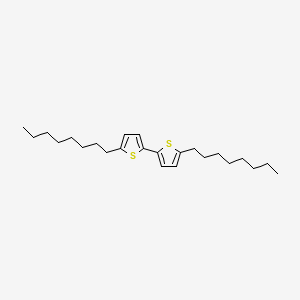
5,5'-Dioctyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dioctyl-2,2’-bithiophene is an organic compound with the molecular formula C24H38S2. It is a derivative of bithiophene, where two octyl groups are attached to the 5 and 5’ positions of the bithiophene core. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dioctyl-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene followed by a coupling reaction with octyl groups. One common method includes the use of N-bromosuccinimide (NBS) to brominate 2,2’-bithiophene, forming 5,5’-dibromo-2,2’-bithiophene. This intermediate is then subjected to a coupling reaction with octyl magnesium bromide in the presence of a palladium catalyst to yield 5,5’-Dioctyl-2,2’-bithiophene .
Industrial Production Methods
Industrial production of 5,5’-Dioctyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and coupling reactions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Dioctyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Halogenation, alkylation, and arylation reactions are common, where substituents are introduced at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using NBS, while alkylation and arylation often involve Grignard reagents or Suzuki coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted bithiophenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,5’-Dioctyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential in bioelectronics and biosensors.
Medicine: Explored for its use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 5,5’-Dioctyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport. The compound’s conjugated system allows for the delocalization of electrons, which is essential for its conductivity. In biological systems, its mechanism of action may involve interactions with cellular membranes and proteins, affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Dibromo-2,2’-bithiophene: A precursor in the synthesis of 5,5’-Dioctyl-2,2’-bithiophene.
2,2’-Bithiophene: The parent compound without the octyl substituents.
5,5’-Dicyano-2,2’-bithiophene: A derivative with cyano groups instead of octyl groups.
Uniqueness
5,5’-Dioctyl-2,2’-bithiophene is unique due to its long alkyl chains, which enhance its solubility in organic solvents and improve its processability in the fabrication of electronic devices. This makes it particularly valuable in the production of flexible and printable electronics .
Eigenschaften
Molekularformel |
C24H38S2 |
|---|---|
Molekulargewicht |
390.7 g/mol |
IUPAC-Name |
2-octyl-5-(5-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H38S2/c1-3-5-7-9-11-13-15-21-17-19-23(25-21)24-20-18-22(26-24)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
NDPXLTVDMYVEJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


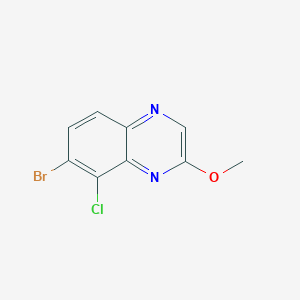
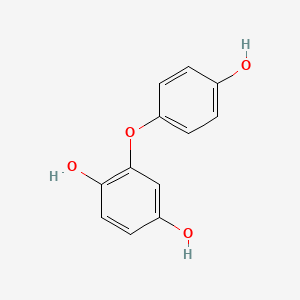
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
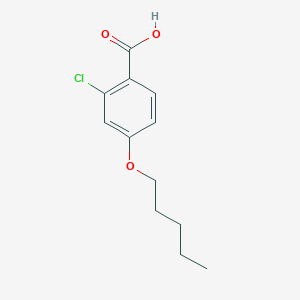
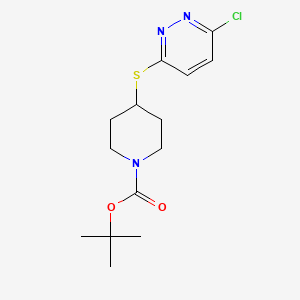
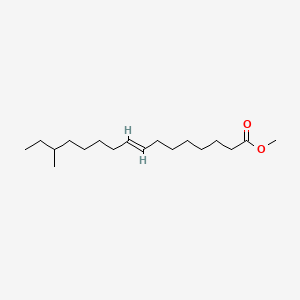
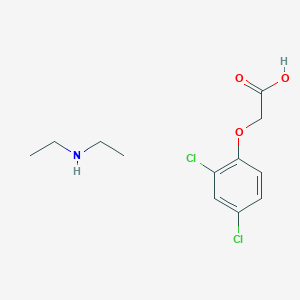
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)
